Increased Structural Complexity and Hydrogen-Bonding Capacity Relative to 1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
When compared with 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide (CAS 1209740-51-1), the target compound introduces a 4-ethoxycarbonylphenyl group at the N1 position instead of an isobutyl chain, and positions the carboxamide at the 4-position of the 2-pyrrolidinone ring rather than the 3-position. This results in a higher molecular weight (343.34 vs. 251.29 g/mol), an additional hydrogen-bond acceptor (ester carbonyl), and a larger topological polar surface area (PSA) [1]. These differences are quantifiable and directly influence solubility, permeability, and formulation behavior—critical parameters for assay development and in vivo studies.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW 343.34 g/mol; tPSA ~129 Ų; HBA 7; HBD 2 (computed). |
| Comparator Or Baseline | 1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide (CAS 1209740-51-1): MW 251.29 g/mol; tPSA ~91 Ų; HBA 4; HBD 2 (computed). |
| Quantified Difference | ΔMW = +92.05 g/mol (+36.6%); ΔtPSA ≈ +38 Ų (+41.8%); ΔHBA = +3. |
| Conditions | Computed values (PubChem, fragment-based tPSA methodology). |
Why This Matters
The substantially larger PSA and additional hydrogen-bond acceptors reduce passive membrane permeability but may enhance aqueous solubility, making the target compound more suitable for in vitro biochemical assays requiring higher compound concentrations.
- [1] PubChem. Compound Summaries for ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate and 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide (CID data). View Source
